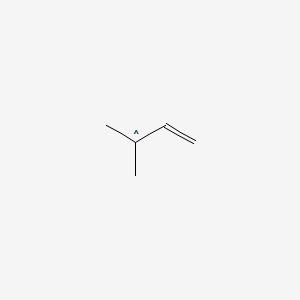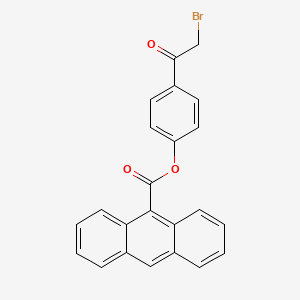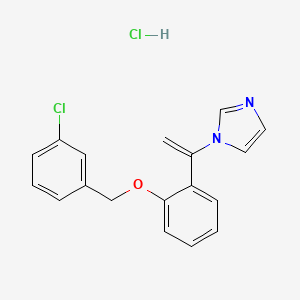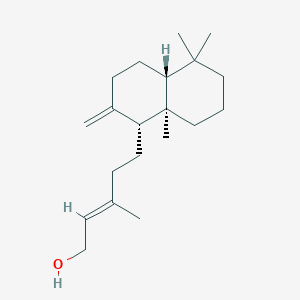
(-)-Ent-copalol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-ent-copalol is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 13 (the latter with E-stereochemistry) and carries a hydroxy group at the terminal C-15 position. It has a role as a metabolite. It is a labdane diterpenoid and a primary alcohol. It is an enantiomer of a (+)-copalol.
Scientific Research Applications
Total Synthesis and Analytical Techniques
The total synthesis of both enantiomers of copalol has been achieved via the optical resolution of a racemic diol, which is a general synthetic intermediate for drimane sesquiterpenes and labdane diterpenes. This process involves esterification, PDC-oxidation, and subsequent β-elimination leading to optically active enones, which are then converted into (+)-copalol and (−)-copalol through a series of reactions including Sakurai reaction, Wittig methylenation, Wacker oxidation, Horner–Emmons reaction, and DIBAL-H reduction (Toshima, Oikawa, Toyomasu, & Sassa, 2000). Additionally, a reliable validated high-performance liquid chromatography-photodiode array detection (HPLC-PDA) method has been developed for the quantification of various terpenes including ent-copalol in Copaifera oleoresins, highlighting its importance in natural product research and potential therapeutic applications (Carneiro, Bastos, Veneziani, Santos, & Ambrósio, 2022).
Biological Activities and Potential Applications
The substrate specificity of Rv3378c, an enzyme from Mycobacterium tuberculosis, has been studied, and it was found that it can convert labdadienyl diphosphates into compounds including ent-copalol. This enzymatic activity suggests potential applications in studying natural diterpenes and understanding their roles in biological systems, such as in the pathogenicity of M. tuberculosis where diterpenoids like ent-copalol could impair phagocyte function (Hoshino, Nakano, Ootsuka, Shinohara, & Hara, 2011). The antitrypanosomal activity of various compounds including a diterpene and lignans isolated from Aristolochia cymbifera has been investigated, revealing that compounds like copalic acid (related to ent-copalol) exhibit significant activity against Trypanosoma cruzi, suggesting potential therapeutic applications for ent-copalol and related compounds (Sartorelli, Carvalho, Reimão, Lorenzi, & Tempone, 2010).
properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m1/s1 |
InChI Key |
NERNKRPBSOBEHC-PGHZQYBFSA-N |
Isomeric SMILES |
C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
synonyms |
copalol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



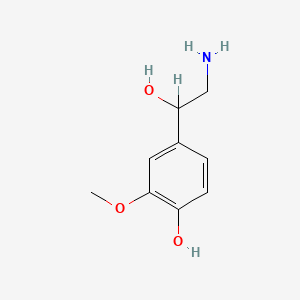
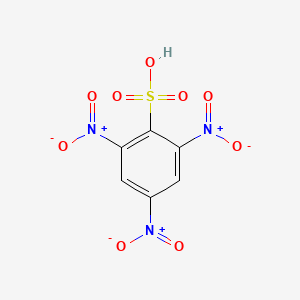
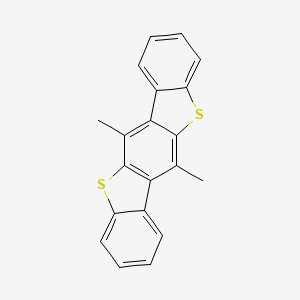
![4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1208977.png)
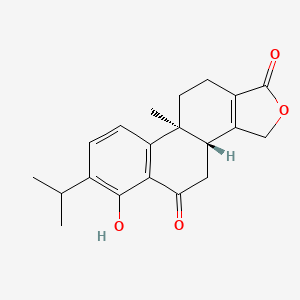
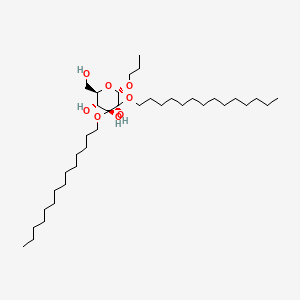

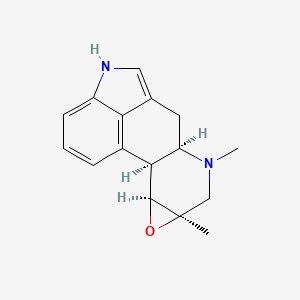
![1-(2-Chloro-4b,12-difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1208985.png)
![[18]Annulene](/img/structure/B1208986.png)
